

Physicochemical Properties of 4-Methylazocan-4-ol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methylazocan-4-ol	
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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of **4-Methylazocan-4-ol**. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected characteristics based on the known properties of analogous structures, namely cyclic amines and tertiary alcohols. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to guide researchers in the empirical analysis of this and similar novel compounds. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering both predictive insights and practical methodologies for laboratory investigation.

Introduction

4-Methylazocan-4-ol is a heterocyclic organic compound featuring a saturated eight-membered azocane ring, a methyl group, and a hydroxyl group. The azocane moiety is found in various biologically active compounds, and the presence of both a tertiary amine and a tertiary alcohol suggests potential for diverse chemical interactions and biological activities.[1] [2][3][4] A thorough understanding of its physicochemical properties is a critical first step in any research and development endeavor, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides predicted values for key physicochemical properties and outlines the standard experimental procedures for their determination.



Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **4-Methylazocan- 4-ol**. These predictions are derived from the analysis of its structural components: the azocane ring and the tertiary amino alcohol functional group.[5]



Property	Predicted Value/Characteristic	Rationale
IUPAC Name	4-Methylazocan-4-ol	Standard nomenclature rules.
Molecular Formula	C8H17NO	Based on the chemical structure.
Molecular Weight	143.23 g/mol	Calculated from the molecular formula.
Melting Point	Expected to be a low-melting solid or a high-boiling liquid at room temperature.	The presence of a hydroxyl group allows for hydrogen bonding, which would increase the melting point compared to the parent azocane. However, the non-planar, flexible nature of the eight-membered ring may disrupt efficient crystal packing.
Boiling Point	Predicted to be high (likely >200 °C at atmospheric pressure).	The polar hydroxyl and amino groups will lead to strong intermolecular hydrogen bonding, significantly raising the boiling point. Amino alcohols generally have high boiling points.[5] The boiling point of the parent azocane is 51-53 °C at 15 mmHg.[1]
Solubility	Expected to be soluble in water and polar organic solvents (e.g., ethanol, methanol).[5]	The polar hydroxyl and amino groups can form hydrogen bonds with water. Solubility is expected to decrease in nonpolar solvents.
рКа	Predicted to be in the range of 9-11 for the protonated amine.	The nitrogen atom in the azocane ring is a tertiary amine. The pKa of cyclic amines is influenced by ring



		size and conformation.[6][7] This predicted range is typical for cyclic tertiary amines.
logP (Octanol-Water Partition Coefficient)	Predicted to be low (likely < 2).	The presence of the polar hydroxyl and amino groups will increase the hydrophilicity of the molecule, leading to a lower logP value, indicating a preference for the aqueous phase.

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of a novel compound such as **4-Methylazocan-4-ol**.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a pure substance.

Methodology:

- Sample Preparation: A small amount of the crystalline solid is finely powdered.[8] The powdered sample is then packed into a capillary tube, which is sealed at one end.[9][10]
- Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.[8][11]
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[8]



- The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[8][11]



Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key characteristic of a liquid's volatility.

Methodology:

- Apparatus: A common method involves using a Thiele tube or a micro-reflux apparatus.[12]
 [13] For small sample sizes, a capillary method is often employed.[14][15][16]
- Procedure (Capillary Method):
 - A small amount of the liquid is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
 - The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil).
 - As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.



- The heat is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12][13]



Workflow for Boiling Point Determination (Capillary Method).

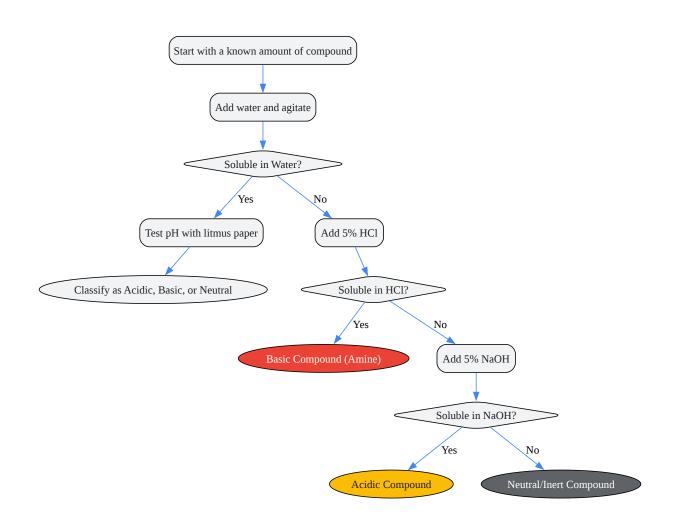
Solubility Determination

Solubility is a measure of the ability of a substance to dissolve in a solvent. It is a critical parameter in drug development, affecting bioavailability.

Methodology:

- Solvents: A range of solvents should be tested, including water, 5% aqueous HCl, 5% aqueous NaOH, and an organic solvent like diethyl ether or ethanol.[17][18][19]
- Procedure:
 - A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.
 - A small volume of the solvent (e.g., 0.2 mL) is added.
 - The mixture is agitated vigorously.
 - If the compound dissolves, it is recorded as soluble. If not, more solvent is added incrementally up to a certain volume (e.g., 1 mL).
 - Solubility in acidic and basic solutions can indicate the presence of basic (amine) or acidic functional groups, respectively.[18][19][21]





Logical Workflow for Solubility Classification.



pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid indicates its basicity.

Methodology (Potentiometric Titration):

- Sample Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent.[22]
- Apparatus: A pH meter with a calibrated electrode and a burette are required. [23]
- Procedure:
 - The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl).[24]
 - The pH of the solution is measured and recorded after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point of the titration.



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Workflow for pKa Determination via Potentiometric Titration.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.



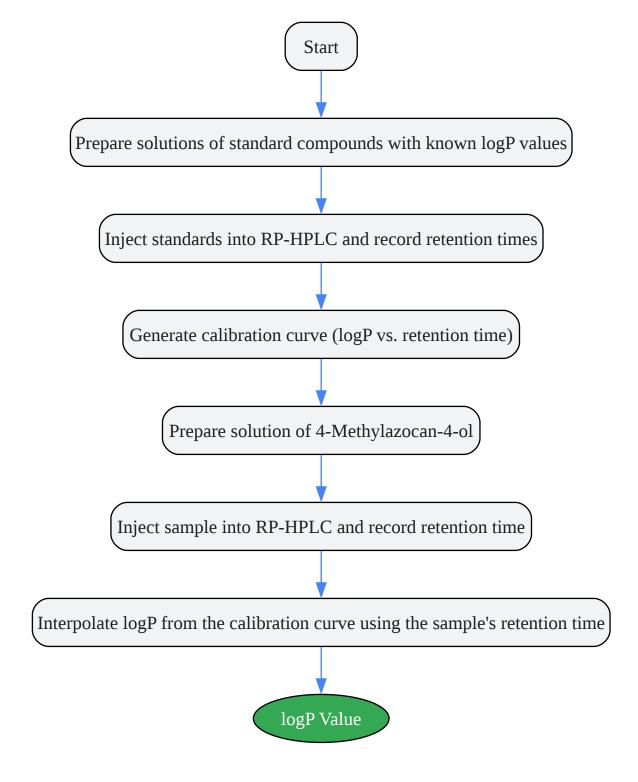
Methodology (RP-HPLC):

• Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for logP determination.[25][26][27] The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity.

Procedure:

- A calibration curve is generated by running a series of standard compounds with known logP values on the RP-HPLC system.
- The retention times of these standards are plotted against their logP values.
- 4-Methylazocan-4-ol is then injected into the same system under identical conditions.
- The retention time of the compound is measured.
- The logP of 4-Methylazocan-4-ol is determined by interpolating its retention time on the calibration curve.[28][29]





Workflow for logP Determination via RP-HPLC.



Quantitative Structure-Activity Relationship (QSAR) Modeling

For novel compounds where experimental data is scarce, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict physicochemical properties and biological activities.[30][31] These models use statistical methods to correlate chemical structures with known properties.[30][32][33][34] For **4-Methylazocan-4-ol**, a QSAR model could be built using a training set of structurally similar cyclic amines and amino alcohols with experimentally determined properties.

Conclusion

This technical guide provides a foundational understanding of the expected physicochemical properties of **4-Methylazocan-4-ol** and the established methodologies for their experimental determination. While the provided data is predictive, the detailed protocols offer a clear path for researchers to obtain empirical data. A thorough characterization of these properties is essential for advancing the study of this and other novel compounds in the fields of medicinal chemistry and drug development.

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